molecular formula C19H23N3O4 B5218899 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine

Cat. No.: B5218899
M. Wt: 357.4 g/mol
InChI Key: CVWKPFKZCUJJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is a complex organic compound that features a benzodioxole moiety, a morpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The benzodioxole and pyridine moieties are coupled using a suitable linker, often involving a reductive amination reaction with formaldehyde and a reducing agent like sodium cyanoborohydride.

    Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the morpholine and pyridine rings can form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but has a different alkyl chain and lacks the morpholine and pyridine rings.

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole moiety and are studied for their anticancer properties.

Uniqueness

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is unique due to its combination of the benzodioxole, morpholine, and pyridine rings, which confer specific chemical and biological properties not found in other similar compounds. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-23-16-9-14(10-17-18(16)26-13-25-17)11-20-12-15-3-2-4-21-19(15)22-5-7-24-8-6-22/h2-4,9-10,20H,5-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWKPFKZCUJJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.